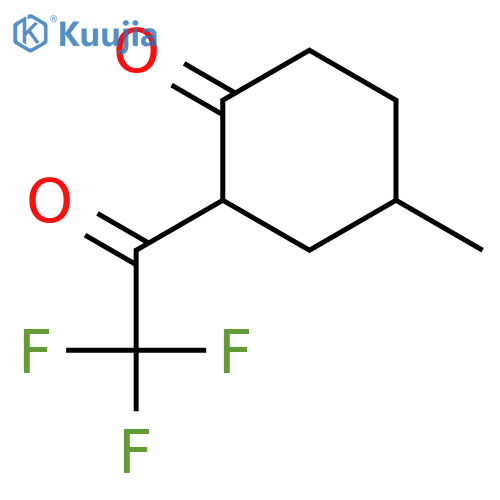Cas no 266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

266309-22-2 structure
商品名:4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,4-methyl-2-(2,2,2-trifluoroacetyl)-
- Cyclohexanone,4-methyl-2-(trifluoroacetyl)- (9CI)
- 4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
- 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
- CYCLOHEXANONE, 4-METHYL-2-(TRIFLUOROACETYL)-
- Cyclohexanone, 4-methyl-2-(trifluoroacetyl)- (9CI)
- SCHEMBL8090061
- CS-0348326
- EN300-1126452
- CYCLOHEXANONE,4-METHYL-2-(TRIFLUOROACETYL)-
- DTXSID90664312
- AKOS011020207
- 266309-22-2
-
- インチ: InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3
- InChIKey: LRZQEIYNXWNUGL-UHFFFAOYSA-N
- ほほえんだ: CC1CCC(=O)C(C(=O)C(F)(F)F)C1
計算された属性
- せいみつぶんしりょう: 208.07111408g/mol
- どういたいしつりょう: 208.07111408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 34.1Ų
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126452-10.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 10g |
$3376.0 | 2023-05-23 | ||
| Enamine | EN300-1126452-1.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 1g |
$785.0 | 2023-05-23 | ||
| Enamine | EN300-1126452-5.0g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 5g |
$2277.0 | 2023-05-23 | ||
| Enamine | EN300-1126452-0.25g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1126452-0.5g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1126452-2.5g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1126452-0.1g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1126452-0.05g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1126452-10g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 10g |
$2393.0 | 2023-10-26 | |
| Enamine | EN300-1126452-1g |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one |
266309-22-2 | 95% | 1g |
$557.0 | 2023-10-26 |
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 関連文献
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one) 関連製品
- 434-45-7(2,2,2-Trifluoroacetophenone)
- 361-73-9(2-(Trifluoroacetyl)cyclopentanone)
- 30923-69-4(1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione)
- 51800-98-7((+)-3-(Trifluoroacetyl)camphor)
- 387-89-3(2-(2,2,2-trifluoroacetyl)cyclohexan-1-one)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
